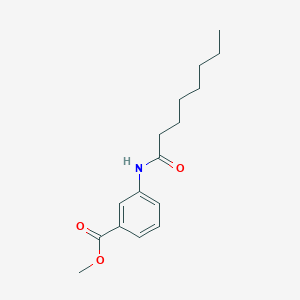![molecular formula C21H14Cl2N2O2S B11561166 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11561166.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the coupling of 2-aminobenzothiazole with a substituted benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . The reaction conditions may vary, but common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Microwave irradiation: This method can be used to accelerate the reaction and improve yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. Techniques such as one-pot multicomponent reactions and molecular hybridization are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as DprE1 in Mycobacterium tuberculosis . This inhibition disrupts essential biological pathways, leading to the compound’s antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Benzothiazole-based sulfonamides: These compounds are studied for their potential as enzyme inhibitors and antimicrobial agents.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloro and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C21H14Cl2N2O2S |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-19-15(10-13(22)11-16(19)23)20(26)24-14-6-4-5-12(9-14)21-25-17-7-2-3-8-18(17)28-21/h2-11H,1H3,(H,24,26) |
Clé InChI |
CDYDMNPTWIGQSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol](/img/structure/B11561084.png)
![2-(Adamantan-1-YL)-N-[5-(1,3-benzothiazol-2-YL)-2-methylphenyl]acetamide](/img/structure/B11561085.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11561087.png)
![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11561098.png)
![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11561103.png)
![2-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11561114.png)
![4-(biphenyl-4-yl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-1,3-thiazole](/img/structure/B11561115.png)
![2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11561121.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide](/img/structure/B11561123.png)
![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561130.png)
![4-[(E)-({6-[(3,4-Dimethoxyphenyl)formamido]hexanamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11561135.png)
![2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11561139.png)

![4-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide](/img/structure/B11561141.png)
